molecular formula C29H32N2O6S B1675184 Levosemotiadil CAS No. 116476-16-5

Levosemotiadil

货号 B1675184
CAS 编号: 116476-16-5
分子量: 536.6 g/mol
InChI 键: RKXVEXUAWGRFNP-NDEPHWFRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levosemotiadil, also known as the (−)-(S)-stereoisomer of Semotiadil , is a small molecule drug . It’s an enantiomeric pair of drugs under development .


Molecular Structure Analysis

Levosemotiadil has a molecular formula of C29H32N2O6S . Its exact mass is 536.20 and its molecular weight is 536.643 . The structure of Levosemotiadil is complex, involving multiple functional groups .


Physical And Chemical Properties Analysis

Levosemotiadil has a molecular weight of 536.639 . Other physical and chemical properties such as solubility, stability, and reactivity are not explicitly mentioned in the available resources.

科学研究应用

1. 心血管应用

Levosemotiadil已被研究其在心血管健康中的作用,特别是在预防致命心律失常方面。在一项研究中,使用levosemotiadil联合阻断INa和ICa(L)通道被发现可以预防心肌梗死后意识狗的缺血性室颤。这表明其有潜力在减少心肌梗死后患者心律失常死亡风险方面的应用(Adamson et al., 2003)

2. 抗癫痫和神经保护作用

与之结构相关的化合物Levetiracetam展示了广谱抗惊厥活性,并已被探索其抗癫痫发生和疾病修饰活性。它在治疗具有自发性复发性癫痫和行为改变的癫痫中至关重要(Brandt et al., 2007)。另一项研究表明,Levetiracetam以频率依赖的方式减少突触电流并减少可释放的囊泡池,表明其对神经递质释放的影响(Meehan et al., 2011)

3. 抗炎性能

另一个相关化合物Levosimendan展示了抗炎性能,并已被证明可以改善脓毒症小鼠的左心室功能并减轻低血压。这表明其在治疗脓毒症相关炎症和心脏问题中的潜在用途(Wang et al., 2015)

4. 抗肿瘤活性

Levamisole,一种衍生物,已被研究其作为抗肿瘤药物的潜力。研究表明Levamisole的某些类似物可以诱导癌细胞的外在途径凋亡并抑制肿瘤进展,暗示其在化疗中的应用(Hegde et al., 2012)

5. 对神经递质释放的影响

研究已经探索了Levetiracetam等相关化合物对神经递质释放的影响。发现Levetiracetam可以影响兴奋性和抑制性神经递质传递,这可能对治疗癫痫和其他神经系统疾病有用(Pichardo Macías et al., 2018)

属性

IUPAC Name

(2S)-2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O6S/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXVEXUAWGRFNP-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2S[C@H](C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401036181
Record name Levosemotiadil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401036181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levosemotiadil

CAS RN

116476-16-5
Record name Levosemotiadil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116476165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levosemotiadil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401036181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOSEMOTIADIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VDH1G55NC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levosemotiadil
Reactant of Route 2
Reactant of Route 2
Levosemotiadil
Reactant of Route 3
Reactant of Route 3
Levosemotiadil
Reactant of Route 4
Reactant of Route 4
Levosemotiadil
Reactant of Route 5
Reactant of Route 5
Levosemotiadil
Reactant of Route 6
Reactant of Route 6
Levosemotiadil

Citations

For This Compound
30
Citations
MER Rosas, A Shibukawa, K Ueda… - Journal of pharmaceutical …, 1997 - Elsevier
An on-line frontal analysis HPLC system was developed for the determination of the unbound concentrations of semotiadil, a new calcium antagonist with non-dihydropyridine structure, …
Number of citations: 27 www.sciencedirect.com
MER Rosas, A Shibukawa, Y Yoshikawa, Y Kuroda… - Analytical …, 1999 - Elsevier
High-performance frontal analysis (HPFA) was used to investigate the binding properties of human α 1 -acid glycoprotein (AGP) with semotiadil ((R)-isomer, Ca-channel blocker) and its …
Number of citations: 17 www.sciencedirect.com
MER Rosas, A Shibukawa, Y Yoshikawa, Y Kuroda… - Analytical sciences, 1999 - Springer
… containing 200 – 1200 mM of semotiadil or levosemotiadil were made up in methanol. The diol… In conclusion, levosemotiadil is bound to HSA threetimes more strongly than semotiadil, …
Number of citations: 7 link.springer.com
K Ueda, K Yamaoka, ME Rodriguez… - Drug metabolism and …, 1997 - ASPET
The enantioselective local disposition of semotiadil (R-enantiomer) and levosemotiadil (S-enantiomer) in rat liver was investigated in the single-pass perfusion system containing 1% …
Number of citations: 7 dmd.aspetjournals.org
A Shibukawa, MER Rosas, T Nakagawa - … -TOKYO-SOCIETY FOR …, 2001 - chromsoc.jp
… In conclusion, semotiadil is bound to AGP 1.2 times stronger than levosemotiadil. This enantioselectivity is opposite to that of HSA. Because the affinity of AGP to these enantiomers is …
Number of citations: 7 www.chromsoc.jp
PB Adamson, E Vanoli, T Shibano… - Journal of …, 2003 - journals.lww.com
… of isoproterenol were blunted by the high dose of levosemotiadil. Propranolol prevented VF in 73% (8 of 11) of the dogs. Levosemotiadil had approximately one half the β-blocking …
Number of citations: 2 journals.lww.com
K Nakayama - Cardiovascular drug reviews, 1996 - Wiley Online Library
… All data cited in the text are derived from studies comparing semotiadil with levosemotiadil and other reference first generation Ca2 + antagonists, carried out in the same laboratories …
Number of citations: 5 onlinelibrary.wiley.com
N Szentandrássy, D Nagy, B Hegyi… - Current …, 2015 - ingentaconnect.com
… The steady-state inactivation curves of both currents were shifted to more negative potentials by 1 M levosemotiadil [33]. Vmax inhibition by levosemotiadil was described in guinea-pig …
Number of citations: 14 www.ingentaconnect.com
A Dandia, R Singh, S Khan, S Kumari, P Soni - Tetrahedron Letters, 2015 - Elsevier
A facile regio- and stereoselective synthesis of novel dispiroheterocyclic hybrids containing benzo[1,4]oxazine/benzo[1,4]thiazine and pyrrolidine/thiapyrrolizidine moieties via 1,3-…
Number of citations: 23 www.sciencedirect.com
DS Hage - Journal of Chromatography A, 2001 - Elsevier
Protein interactions are important in determining the transport, metabolism and/or activity of many chiral compounds within the body. This review examines data that have been obtained …
Number of citations: 75 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。